Ryw6GR2ysq

Description

Ryw6GR2ysq (CAS No. 7312-10-9) is a brominated aromatic heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzo[b]thiophene carboxylate family, characterized by a fused benzene-thiophene ring system substituted with a carboxylic acid group and a bromine atom. Key properties include:

- Topological Polar Surface Area (TPSA): 65.54 Ų.

- GI Absorption: High.

- BBB Permeability: Yes.

- CYP Inhibition: CYP1A2 enzyme inhibitor.

The compound is synthesized via sulfuryl chloride-mediated reactions under reflux conditions in methanol or ethanol, followed by pH adjustment and silica gel chromatography purification .

Properties

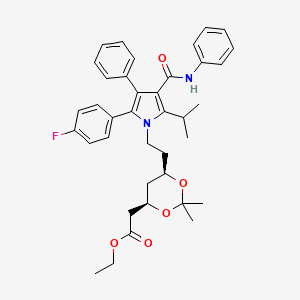

CAS No. |

616201-27-5 |

|---|---|

Molecular Formula |

C38H43FN2O5 |

Molecular Weight |

626.8 g/mol |

IUPAC Name |

ethyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C38H43FN2O5/c1-6-44-32(42)24-31-23-30(45-38(4,5)46-31)21-22-41-35(25(2)3)34(37(43)40-29-15-11-8-12-16-29)33(26-13-9-7-10-14-26)36(41)27-17-19-28(39)20-18-27/h7-20,25,30-31H,6,21-24H2,1-5H3,(H,40,43)/t30-,31-/m1/s1 |

InChI Key |

IKTXAZNEVPXDFG-FIRIVFDPSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H]1C[C@H](OC(O1)(C)C)CCN2C(=C(C(=C2C(C)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |

Canonical SMILES |

CCOC(=O)CC1CC(OC(O1)(C)C)CCN2C(=C(C(=C2C(C)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ryw6GR2ysq involves multiple steps, starting with the preparation of the pyrrole intermediate. The key steps include:

Formation of the Pyrrole Ring: This involves the reaction of an appropriate amine with a diketone under acidic conditions to form the pyrrole ring.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction.

Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and an aldehyde under acidic conditions.

Final Coupling: The final step involves coupling the pyrrole and dioxane intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include:

Temperature Control: Maintaining optimal temperatures to prevent side reactions.

Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Ryw6GR2ysq undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ryw6GR2ysq has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Ryw6GR2ysq involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved include:

Enzyme Inhibition: this compound can inhibit specific enzymes by binding to their active sites.

Receptor Modulation: The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ryw6GR2ysq shares structural and functional similarities with other benzo[b]thiophene derivatives. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Modifications and Reactivity: Bromine Substitution: this compound’s bromine at position 7 enhances electrophilic aromatic substitution reactivity compared to non-brominated analogs (e.g., benzo[b]thiophene-2-carboxylic acid) . Methyl Group Effects: The addition of a methyl group in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid increases lipophilicity (logP ~2.1 vs.

Physicochemical Properties: TPSA and Solubility: this compound’s TPSA (65.54 Ų) is higher than methyl-substituted analogs (e.g., 6-methyl derivative: ~58 Ų), indicating greater polarity and aqueous solubility. Enzyme Inhibition: Unlike non-brominated analogs, this compound shows specific CYP1A2 inhibition, a property absent in compounds lacking bromine or with methyl groups .

Synthetic Pathways: this compound’s synthesis requires bromine integration at high temperatures, whereas non-brominated analogs (e.g., benzo[b]thiophene-2-carboxylic acid) are synthesized via simpler carboxylation routes .

Toxicity and Applications: Brominated derivatives, including this compound, exhibit higher toxicity warnings compared to non-halogenated analogs, limiting their use in drug development without further modification. Methyl-substituted analogs show promise in prodrug formulations due to improved metabolic stability .

Biological Activity

Overview

The compound Ryw6GR2ysq, a heterocyclic compound, has garnered attention in the scientific community for its potential biological activity. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological properties and mechanisms of action associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its diverse chemical reactivity and biological activity. The molecular formula is with a molecular weight of 398.5 g/mol. Its IUPAC name is 3-benzyl-1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione. The compound's structural features are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| CAS No. | 132885-45-1 |

| Molecular Formula | C21H22N2O4S |

| Molecular Weight | 398.5 g/mol |

| IUPAC Name | 3-benzyl-1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |

| InChI Key | RFARVEIYSARPOC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. The binding affinity of the benzylidene group enhances the compound's inhibitory effects.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses broad-spectrum antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer therapeutic agent.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a novel antimicrobial agent .

- Cancer Cell Line Study : In a research study conducted on human breast cancer cell lines (MCF-7), this compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway .

Comparative Analysis

This compound has been compared with other similar compounds to evaluate its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Topoisomerase inhibition |

| 3-Quinuclidinyl benzilate | Moderate | Low | Acetylcholine receptor modulation |

| Bicyclo[4.1.0]hept-3-ene | Low | Moderate | Inhibition of protein synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.